

# Application Notes: RP-HPLC Method for Osimertinib Mesylate

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## Compound Focus: Osimertinib Mesylate

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This section summarizes the core application of the stability-indicating RP-HPLC method for analyzing **osimertinib mesylate** (OSM) and its degradation products in tablets [1].

- **Primary Application:** The method is designed for **routine analysis and stability testing** of OSM in tablet dosage forms. It effectively separates and quantifies **Osimertinib Mesylate** from its key process-related impurities and degradation products, namely **chloro impurity, hydroxy impurity, methoxy impurity, des-acrylic acid impurity, N-oxide, and OSM dimer** [1].
- **Stability-Indicating Property:** The method demonstrates that OSM is stable under **thermal, photolytic, and neutral conditions**. However, it is **labile under acidic, basic, and oxidative stress conditions**. All major degradation products formed during stress testing are successfully separated from the OSM peak, proving the method's stability-indicating capability [1].
- **Method Validation:** The method has been validated according to **International Conference on Harmonization (ICH) guidelines**, confirming its suitability for intended use. The validation study covered parameters including **specificity, linearity, accuracy, precision, and robustness** [1].

## Detailed Experimental Protocol

Here is the step-by-step experimental methodology for the RP-HPLC analysis of **Osimertinib Mesylate**.

## Instrumentation and Chromatographic Conditions

The table below outlines the standard instrument parameters [1].

Parameter	Specification
Column	InertSustain C18 (4.6 mm x 250 mm), 3 µm

| **Mobile Phase** | Gradient elution with:

- Mobile Phase A: 0.1% formic acid, pH adjusted to 6.50 with ammonium hydroxide
- Mobile Phase B: Acetonitrile | | **Flow Rate** | 1.0 mL/min | | **Column Temperature** | 30°C | | **Detection Wavelength** | 268 nm | | **Injection Volume** | 10 µL | | **Run Time** | Not specified in results |

## Sample and Standard Solution Preparation

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of **Osimertinib Mesylate** reference standard in a suitable solvent (e.g., diluent) to obtain a known concentration.
- **Test Sample Solution:** Powder twenty tablets. Accurately weigh and transfer a portion of the powder equivalent to the label claim of OSM into a volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution of target concentration. Filter the solution through a 0.45 µm or finer membrane filter before injection [1].

## Forced Degradation (Stress) Studies

To validate the stability-indicating nature of the method, stress the OSM tablet powder under various conditions [1].

- **Acidic Hydrolysis:** Treat the sample with **0.1N Hydrochloric Acid (HCl)** at **60°C** for **30 minutes**.
- **Basic Hydrolysis:** Treat the sample with **0.1N Sodium Hydroxide (NaOH)** at **60°C** for **30 minutes**.
- **Oxidative Degradation:** Treat the sample with **3% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)** at **room temperature** for **30 minutes**.
- **Thermal Degradation:** Expose the solid sample to **dry heat** at **105°C** for **6 hours**.
- **Photolytic Degradation:** Expose the solid sample to **UV light** as per ICH Q1B option 2 conditions.
- **Neutral Hydrolysis:** Treat the sample with **water** at **60°C** for **30 minutes**.

After stress, prepare sample solutions and analyze them using the chromatographic conditions. Assess the chromatograms for peak purity of OSM and the resolution of degradation products.

## Method Validation

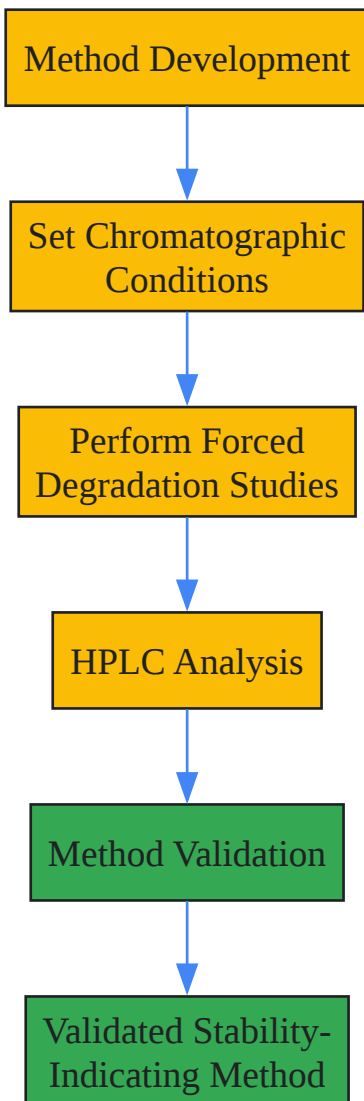
The method was validated per ICH guidelines, and the following table summarizes the typical acceptance criteria for key parameters [1].

Validation Parameter	Protocol / Acceptance Criteria
Specificity	No interference from blank, impurities, or degradation products at the OSM retention time.
Linearity	Demonstrate a linear response for OSM and impurities over a specified range (e.g., 50-150% of target concentration). Correlation coefficient ( $r^2$ ) should be $\geq 0.999$ .
Accuracy (Recovery)	Spiked recovery studies for impurities. Mean recovery should be within <b>90-110%</b> .

| **Precision | Repeatability:** %RSD of six sample injections should be  $\leq 2.0\%$ . **Intermediate Precision:** %RSD by different analyst/equipment/day should be within specified limits. | | **Robustness** | Deliberate variations in flow rate ( $\pm 0.1$  mL/min), column temperature ( $\pm 5^\circ\text{C}$ ), and mobile phase pH ( $\pm 0.2$ ). The method should remain unaffected. |

## Experimental Workflow and Data Analysis

The diagram below visualizes the logical flow of the analytical method development and validation process.



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## Key Considerations for Implementation

- **Degradation Characterization:** The degradants formed during forced degradation studies can be isolated and characterized using advanced techniques like **UHPLC-IMS-Q-TOF-MS** and **NMR** for identification and structural elucidation [1].
- **Genotoxicity Assessment:** It is recommended to perform an **in-silico safety assessment** for Osimertinib and its degradation products to evaluate potential genotoxicity concerns [1].
- **System Suitability:** Prior to analysis, ensure the HPLC system is suitable for use. Specific system suitability criteria should be established and met.

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## References

1. Validation of Reverse Phase High-performance Liquid Chromatography... [ijpsdronline.com]

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